Dimethyl 4-oxopiperidine-2,6-dicarboxylate
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Overview
Description
Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C₉H₉NO₅. It is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities and significant pharmacological potential
Preparation Methods
The synthesis of dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate typically involves the reaction of chelidamic acid with 2,2-dimethoxypropane . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include aldehydes, ketoesters, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative aromatization can convert 1,4-dihydropyridine derivatives into their corresponding pyridine derivatives .
Scientific Research Applications
Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate has numerous applications in scientific research. It is used in the synthesis of new dihydropyridine derivatives, which have shown potential as anti-inflammatory, analgesic, and anticancer agents . Additionally, this compound is studied for its antimicrobial and neuroprotective properties, making it a valuable tool in medicinal chemistry and drug development .
Mechanism of Action
The mechanism of action of dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the action of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . Molecular docking studies have also revealed its potential to bind to various protein targets, enhancing its biological activity .
Comparison with Similar Compounds
Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate can be compared with other similar compounds such as diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique properties of dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate, such as its specific interaction with molecular targets, make it a valuable compound in scientific research.
Conclusion
Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reaction pathways, and wide range of applications make it an important subject of study in medicinal chemistry, biology, and industry.
Properties
Molecular Formula |
C9H13NO5 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
dimethyl 4-oxopiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h6-7,10H,3-4H2,1-2H3 |
InChI Key |
ASNMMRWIUQHSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)CC(N1)C(=O)OC |
Origin of Product |
United States |
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